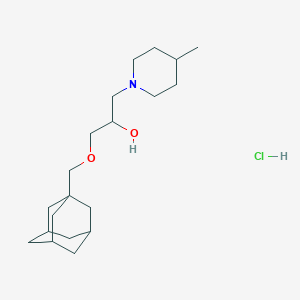
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3R,5R,7R)-Adamantan-1-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a compound characterized by a unique molecular structure involving adamantane and piperidine moieties
Synthetic Routes and Reaction Conditions
The synthesis begins with the preparation of adamantan-1-ylmethanol as an intermediate.
This intermediate undergoes a reaction with an appropriate alkylating agent to form 1-((3R,5R,7R)-adamantan-1-ylmethoxy)-propan-2-ol.
The propan-2-ol derivative is further functionalized through substitution reactions involving 4-methylpiperidine.
The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial methods for the large-scale production of this compound typically involve optimizing reaction conditions to maximize yield and purity, such as:
Temperature control and precise addition of reagents.
Use of catalysts to speed up the reaction process.
Purification techniques like crystallization and chromatography.
Types of Reactions
Oxidation: : The adamantan-1-ylmethoxy group can undergo oxidation to form various oxidized products.
Reduction: : The compound can undergo reduction reactions, particularly on the piperidine ring.
Substitution: : Various nucleophilic and electrophilic substitution reactions can occur, especially on the piperidine ring and the adamantane moiety.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halides, acyl groups, etc.
Major Products
The products depend on the reaction type and conditions but often include derivatives with functional groups added or removed from the parent compound.
Wissenschaftliche Forschungsanwendungen
1-((3R,5R,7R)-Adamantan-1-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride has various scientific research applications:
Biology: : Studied for its interaction with biological molecules and potential use in biomolecular research.
Medicine: : Investigated for potential therapeutic uses, such as acting on specific receptors or enzymes.
Industry: : Employed in the development of new materials and as a specialty chemical.
Wirkmechanismus
The mechanism involves interaction with molecular targets, potentially acting on:
Receptors: : Binding to specific receptors in biological systems.
Pathways: : Influencing pathways involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds like 1-adamantyl derivatives and other piperidine-based molecules, 1-((3R,5R,7R)-adamantan-1-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride stands out due to its unique combination of the adamantane and piperidine moieties. This unique structure confers distinct physicochemical properties and biological activities, making it an interesting subject for further research.
List of Similar Compounds
1-Adamantylmethanol
4-Methylpiperidine derivatives
1-Adamantylamine
Conclusion
The compound 1-((3R,5R,7R)-adamantan-1-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride offers fascinating research potential due to its unique structure and diverse applications across multiple scientific disciplines. Its synthesis, reactivity, and distinct properties warrant further exploration in both academic and industrial settings.
Eigenschaften
IUPAC Name |
1-(1-adamantylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2.ClH/c1-15-2-4-21(5-3-15)12-19(22)13-23-14-20-9-16-6-17(10-20)8-18(7-16)11-20;/h15-19,22H,2-14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINBPGKDLLFLLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














